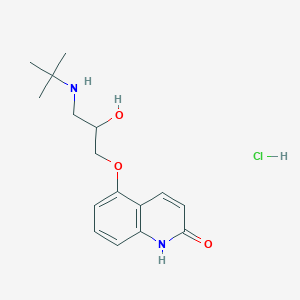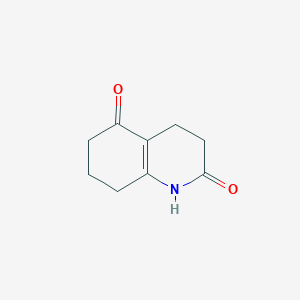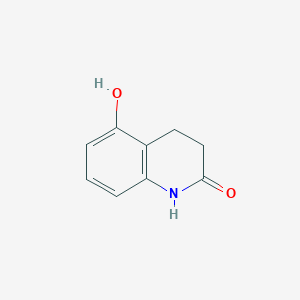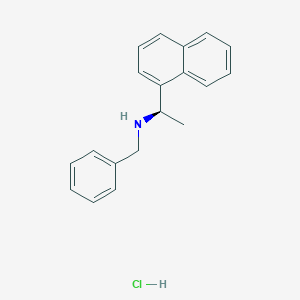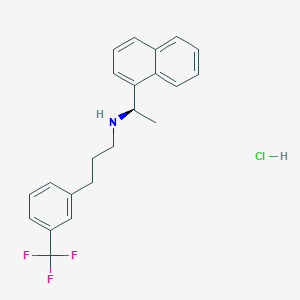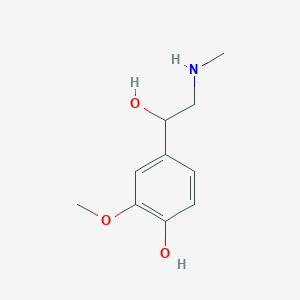
(R)-(+)-1-(1-萘基)乙胺
概述
描述
®-(+)-1-(1-Naphthyl)ethylamine is an organic compound that belongs to the class of amines. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. Its structure consists of a naphthyl group attached to an ethylamine moiety, with the chiral center located at the carbon adjacent to the amine group.
科学研究应用
®-(+)-1-(1-Naphthyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-(1-Naphthyl)ethylamine typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the asymmetric reduction of 1-(1-naphthyl)ethyl ketone using chiral reducing agents. Another approach is the resolution of racemic 1-(1-naphthyl)ethylamine using chiral acids to form diastereomeric salts, which can then be separated by crystallization.
Industrial Production Methods
In industrial settings, the production of ®-(+)-1-(1-Naphthyl)ethylamine often involves the use of large-scale chiral resolution techniques or the application of biocatalysts for asymmetric synthesis. These methods are optimized for high yield and purity, ensuring the efficient production of the desired enantiomer.
化学反应分析
Types of Reactions
®-(+)-1-(1-Naphthyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, amides, ureas, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of ®-(+)-1-(1-Naphthyl)ethylamine involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to specific biochemical outcomes.
相似化合物的比较
Similar Compounds
- (S)-(-)-1-(1-Naphthyl)ethylamine
- ®-(-)-1-Cyclohexylethylamine
- ®-(+)-α-Methylbenzylamine
- (S)-(-)-α-Methylbenzylamine
- 2-(2-Naphthyl)ethylamine hydrochloride
- 1-Naphthylmethylamine
- (S)-(-)-1-Phenylethylamine
- 1,2,3,4-Tetrahydro-1-naphthylamine
Uniqueness
®-(+)-1-(1-Naphthyl)ethylamine is unique due to its specific chiral configuration and the presence of the naphthyl group, which imparts distinct chemical and physical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.
属性
IUPAC Name |
(1R)-1-naphthalen-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUCQWIICFPOD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014632 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-70-2 | |
| Record name | (+)-1-(1-Naphthyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(+)-1-(1-naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-NEA?
A1: The molecular formula of (R)-NEA is C12H13N, and its molecular weight is 171.24 g/mol. []
Q2: Are there any characteristic spectroscopic data available for (R)-NEA?
A2: Yes, (R)-NEA has a boiling point of 106–108°C and a flashpoint of 93°C. Its density is 1.13 g/cm-3. It exhibits an optical rotation of [α]D20 = −47° (c 3.5, toluene) and [α]D24.1 = −50.5° (c 27.9, benzene). []
Q3: What are the main catalytic applications of (R)-NEA?
A5: (R)-NEA is widely employed as a chiral modifier in heterogeneous enantioselective catalysis, particularly in the hydrogenation of α-ketoesters on platinum surfaces. [, , , , ]
Q4: How does (R)-NEA function as a chiral modifier in heterogeneous catalysis?
A6: (R)-NEA chemisorbs onto the metal catalyst surface, creating chiral catalytic sites. This chirally modified surface then interacts with prochiral substrates, leading to the preferential formation of one enantiomer over the other. [, , ]
Q5: What type of interactions are responsible for the stereoinduction observed with (R)-NEA-modified catalysts?
A7: The stereoinduction primarily arises from a combination of site-specific chemisorption of the substrate and multiple non-covalent attractive interactions, such as hydrogen bonding (NH···O) and CH···O interactions, between the substrate and the modifier. [, ]
Q6: What factors influence the enantioselectivity of (R)-NEA-modified catalysts?
A8: Several factors can affect the enantioselectivity, including the structure of the substrate, reaction temperature, hydrogen pressure, solvent, and the nature of the metal surface. [, , ]
Q7: Can (R)-NEA also influence the catalytic activity, apart from enantioselectivity?
A9: Yes, studies have shown that (R)-NEA can act as an activity promoter on palladium surfaces, leading to a rate enhancement in methyl pyruvate hydrogenation. This rate enhancement is attributed to the ability of (R)-NEA to favor the formation of more reactive monomeric species of the substrate on the catalyst surface. []
Q8: Are there any specific examples of reactions where (R)-NEA-modified catalysts have shown promising enantioselectivity?
A10: (R)-NEA-modified platinum catalysts have demonstrated high enantiomeric excess (ee) in the hydrogenation of ethyl pyruvate to ethyl lactate. Optimization of reaction parameters resulted in an impressive 82% ee at full conversion. []
Q9: How is computational chemistry employed in research related to (R)-NEA?
A11: Density functional theory (DFT) calculations are widely used to study the adsorption geometries, energetics, and intermolecular interactions of (R)-NEA and substrates on metal surfaces. These calculations provide valuable insights into the mechanism of stereoinduction and aid in the rational design of improved chiral modifiers. [, , , , ]
Q10: What specific insights have DFT calculations provided regarding the interaction of (R)-NEA with substrates on surfaces?
A12: DFT calculations have revealed the specific adsorption sites of (R)-NEA on Pt(111) and the formation of multiple complexation configurations with substrates like methyl 3,3,3-trifluoropyruvate. The calculations identified key intermolecular interactions, such as hydrogen bonding and CH···O interactions, that govern the stability and prochirality of these complexes. [, ]
Q11: How do structural modifications of (R)-NEA impact its performance as a chiral modifier?
A13: Studies have investigated the effect of introducing functional groups, such as hydroxyl or methoxy groups, on the naphthalene ring of (R)-NEA. While these modifications can influence the enantioselectivity, they are not strictly necessary for achieving high ee in the hydrogenation of α-ketoesters. [, ]
Q12: What analytical techniques are commonly used to study (R)-NEA and its interactions?
A14: Scanning Tunneling Microscopy (STM) plays a crucial role in visualizing the adsorption and self-assembly of (R)-NEA and its complexes with substrates on metal surfaces at the molecular level. [, , , , ]
Q13: What other techniques are employed to characterize (R)-NEA and its complexes?
A15: In addition to STM, researchers employ various techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), circular dichroism (CD) spectroscopy, and high-performance liquid chromatography (HPLC) to characterize the structure, interactions, and properties of (R)-NEA and its derivatives. [, , , , , ]
Q14: How is (R)-NEA utilized in asymmetric synthesis?
A16: Beyond its role as a chiral modifier, (R)-NEA serves as a starting material for synthesizing other chiral compounds. It's employed as a resolving agent to separate enantiomers of alcohols, thiols, sulfonamides, and amines. [, ]
Q15: What are some examples of (R)-NEA derivatives used in asymmetric synthesis?
A17: (R)-NEA is a precursor to (R)-1-(1-Naphthyl)ethyl isocyanate (NEI), a versatile reagent used in synthesizing chiral nonracemic allenes and creating enantiomeric stationary phases for liquid chromatography. []
Q16: How is (R)-NEA applied in materials science?
A18: (R)-NEA is used in developing chiral liquid crystal (LC) polymers. Incorporation of (R)-NEA into polymer ends induces helical structures in the LC, potentially leading to applications in optical devices. [, ]
Q17: How does (R)-NEA contribute to chirality in LC polymers?
A19: The chiral (R)-NEA groups at the polymer ends act as effective chiral inducers, promoting the formation of helical structures within the LC matrix. A small amount of (R)-NEA (2–5 wt%) can induce helical pitches comparable to the wavelength of visible light. []
Q18: Are there other notable applications of (R)-NEA?
A20: (R)-NEA is a key chiral intermediate in the synthesis of Cinacalcet hydrochloride, a calcimimetic drug used to treat secondary hyperparathyroidism. Various synthetic approaches utilize (R)-NEA to construct the Cinacalcet molecule. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
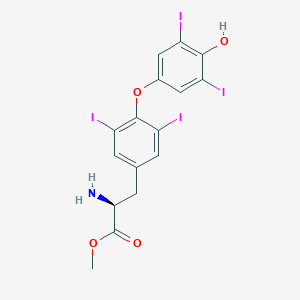
![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)


